Cas no 1249270-75-4 (5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine)
5-(1-Methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine is a sulfur-containing heterocyclic amine compound featuring an imidazole moiety linked to a pentylamine chain via a thioether bridge. The 1-methyl substitution on the imidazole ring enhances its stability and reduces susceptibility to metabolic degradation. The thioether linkage provides chemical versatility, enabling further functionalization or conjugation reactions. This compound exhibits potential as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to the imidazole's metal-coordinating properties. The flexible pentylamine tail improves solubility in polar solvents while maintaining lipophilic character for membrane permeability. Its dual functionality (amine and heterocycle) makes it valuable for synthesizing pharmacologically active molecules or chelating agents.
1249270-75-4 structure
Product Name:5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine
CAS No:1249270-75-4
MF:C9H17N3S
MW:199.316380262375
MDL:MFCD14685274
CID:5187414
PubChem ID:61522579
Update Time:2025-07-02
5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-[(5-AMINOPENTYL)SULFANYL]-1-METHYL-1H-IMIDAZOLE
- 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine
- 1-Pentanamine, 5-[(1-methyl-1H-imidazol-2-yl)thio]-
- 5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine
-
- MDL: MFCD14685274
- Inchi: 1S/C9H17N3S/c1-12-7-6-11-9(12)13-8-4-2-3-5-10/h6-7H,2-5,8,10H2,1H3
- InChI Key: AWXIGKHMVKPMQU-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1C)CCCCCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 132
- XLogP3: 1
- Topological Polar Surface Area: 69.1
5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242730-0.05g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-242730-0.1g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-242730-0.25g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-242730-0.5g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-242730-1.0g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-242730-2.5g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-242730-5.0g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-242730-10.0g |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pentan-1-amine |
1249270-75-4 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035542-1g |
2-[(5-Aminopentyl)sulfanyl]-1-methyl-1h-imidazole |
1249270-75-4 | 95% | 1g |
¥3122.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035542-5g |
2-[(5-Aminopentyl)sulfanyl]-1-methyl-1h-imidazole |
1249270-75-4 | 95% | 5g |
¥9072.0 | 2023-04-04 |
5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
1249270-75-4 (5-(1-methyl-1H-imidazol-2-yl)sulfanylpentan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk